Ethyl (morpholin-4-ylcarbonothioyl)carbamate
Overview
Description
Scientific Research Applications
Ethyl (morpholin-4-ylcarbonothioyl)carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a reagent for the modification of proteins and peptides.
Biological Studies: Investigated for its potential effects on cellular processes and pathways.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industrial Applications: Utilized in the synthesis of other chemical compounds and materials.
Safety and Hazards
The safety data sheet for a related compound, Ethyl N-ethylcarbamate, indicates that it is a combustible liquid that causes skin and eye irritation. It may cause respiratory irritation and is suspected of causing cancer . It’s important to handle such compounds with care, using personal protective equipment as required .
Future Directions
While the future directions for Ethyl (morpholin-4-ylcarbonothioyl)carbamate specifically are not mentioned in the search results, there is ongoing research into the reduction of ethyl carbamate in alcoholic beverages. For example, microorganisms are being used to control the content of ethyl carbamate precursors in fermented grains, which has been proven as an effective method to reduce ethyl carbamate in alcoholic beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (morpholin-4-ylcarbonothioyl)carbamate typically involves the reaction of morpholine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (morpholin-4-ylcarbonothioyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted carbamates.
Mechanism of Action
The mechanism of action of ethyl (morpholin-4-ylcarbonothioyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modify the activity of these targets by forming covalent bonds or through non-covalent interactions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl (morpholin-4-ylcarbonothioyl)carbamate can be compared with other carbamate derivatives, such as:
Ethyl carbamate: Known for its use in the production of alcoholic beverages and its potential carcinogenic properties.
Methyl carbamate: Used as a pesticide and in the synthesis of pharmaceuticals.
Propyl carbamate: Utilized in the production of polymers and resins.
The uniqueness of this compound lies in its morpholine ring, which imparts specific chemical and biological properties that differentiate it from other carbamate derivatives .
Properties
IUPAC Name |
ethyl N-(morpholine-4-carbothioyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S/c1-2-13-8(11)9-7(14)10-3-5-12-6-4-10/h2-6H2,1H3,(H,9,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSLGIVNGKJHRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)N1CCOCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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